molecular formula C14H24N2O3S2 B2400665 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone CAS No. 1226437-94-0

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2400665
CAS No.: 1226437-94-0
M. Wt: 332.48
InChI Key: QNWWQDGQNBBJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a complex organic compound featuring a piperazine ring substituted with cyclopropylsulfonyl and cyclopentylthio groups

Scientific Research Applications

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of cyclopropylsulfonyl chloride with piperazine in the presence of a base to form the cyclopropylsulfonyl-piperazine intermediate. This intermediate is then reacted with cyclopentylthiol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylsulfonyl and cyclopentylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone
  • 2-(Cyclopentylthio)-1-(4-(ethylsulfonyl)piperazin-1-yl)ethanone

Uniqueness

2-(Cyclopentylthio)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both cyclopropylsulfonyl and cyclopentylthio groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S2/c17-14(11-20-12-3-1-2-4-12)15-7-9-16(10-8-15)21(18,19)13-5-6-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWWQDGQNBBJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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